molecular formula C28H30N2O7 B11639656 Propyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Propyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11639656
M. Wt: 506.5 g/mol
InChI Key: VTPWFOLZJMIDPC-UHFFFAOYSA-N
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Description

Propyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a lengthy name. Let’s break it down:

    Core Structure: The compound belongs to the quinoline family, characterized by its bicyclic structure containing a quinoline ring fused with a cyclohexane ring.

    Substituents: It has various substituents

Chemical Reactions Analysis

    Oxidation and Reduction: The compound may undergo oxidation (e.g., converting a methyl group to a carboxylate) or reduction (e.g., reducing the nitro group to an amine).

    Substitution Reactions: The phenyl and methoxy groups can participate in substitution reactions (e.g., nucleophilic aromatic substitution).

    Common Reagents and Conditions: Reagents like strong acids, bases, and transition metal catalysts are likely involved.

    Major Products: The exact products depend on reaction conditions, but variations of the core structure may form.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its structural complexity and potential biological activity.

    Anticancer Properties: Investigate its effects on cancer cells, especially considering the nitrophenyl moiety’s potential cytotoxicity.

    Antioxidant Activity: The methoxyphenyl groups suggest antioxidant properties.

    Neuropharmacology: Explore its impact on neuronal receptors.

Mechanism of Action

    Targets: The compound likely interacts with cellular receptors or enzymes.

    Pathways: It may modulate signaling pathways related to cell growth, inflammation, or oxidative stress.

Comparison with Similar Compounds

    Similar Compounds: Compare it to other quinoline derivatives, such as 7-substituted quinolines.

    Uniqueness: Highlight its distinctive features, such as the combination of substituents.

Properties

Molecular Formula

C28H30N2O7

Molecular Weight

506.5 g/mol

IUPAC Name

propyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C28H30N2O7/c1-5-12-37-28(32)25-16(2)29-21-13-19(18-8-11-23(35-3)24(15-18)36-4)14-22(31)27(21)26(25)17-6-9-20(10-7-17)30(33)34/h6-11,15,19,26,29H,5,12-14H2,1-4H3

InChI Key

VTPWFOLZJMIDPC-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)[N+](=O)[O-])C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

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